1-(3-Chlorophenyl)piperazine HCl (d8) 1-(3-Chlorophenyl)piperazine HCl (d8) One of the isotopic labelled form of 1-(3-Chlorophenyl)piperazine HCl, which is a significant circulating metabolite of some antidepressants like Trazodone and Etoperidone.
Brand Name: Vulcanchem
CAS No.: 1313393-63-3
VCID: VC0196677
InChI: InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;
SMILES:
Molecular Formula: C10H14Cl2N2
Molecular Weight: 241.18 g/mol

1-(3-Chlorophenyl)piperazine HCl (d8)

CAS No.: 1313393-63-3

Cat. No.: VC0196677

Molecular Formula: C10H14Cl2N2

Molecular Weight: 241.18 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)piperazine HCl (d8) - 1313393-63-3

CAS No. 1313393-63-3
Molecular Formula C10H14Cl2N2
Molecular Weight 241.18 g/mol
IUPAC Name 1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine;hydrochloride
Standard InChI InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H/i4D2,5D2,6D2,7D2;
Standard InChI Key MHXPYWFZULXYHT-HXCXULITSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC(=CC=C2)Cl)([2H])[2H])[2H].Cl
Canonical SMILES C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl

Chemical Identity and Structure

Basic Identification

1-(3-Chlorophenyl)piperazine-D8 hydrochloride is a deuterated version of 1-(3-Chlorophenyl)piperazine (commonly known as mCPP). This compound features eight deuterium atoms replacing standard hydrogen atoms in the piperazine ring structure, making it ideal for use as an internal standard in analytical methods .

The compound is identified through several key parameters:

ParameterValue
CAS Number1313393-63-3
Molecular FormulaC₁₀H₅D₈ClN₂·HCl
Molecular Weight241.19 g/mol
Unlabelled CAS Number6640-24-0
SMILES NotationClC1=CC(N2C([2H])([2H])C([2H])([2H])NC([2H])([2H])C2([2H])[2H])=CC=C1

Structural Characteristics

The molecule consists of a 3-chlorophenyl group attached to a piperazine ring structure. The deuteration occurs specifically in the piperazine ring, where all eight hydrogen atoms are replaced with deuterium atoms . This strategic placement of deuterium atoms ensures distinct mass spectrometric properties while maintaining chemical behavior similar to the non-deuterated compound.

The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics for laboratory applications . The chlorine atom at the meta position of the phenyl ring contributes to the compound's specific binding properties and affinity profiles in analytical applications.

Physical and Chemical Properties

Physical Characteristics

1-(3-Chlorophenyl)piperazine-D8 HCl presents as a white to off-white crystalline powder with specific physical properties that distinguish it for analytical purposes . These properties ensure consistent performance in laboratory environments.

PropertyValue
AppearanceWhite to off-white crystalline powder
Melting Point211 ± 3°C
HPLC Purity> 98.5%
Free Base Content> 81.6%
Water Content< 2.0%
Calculated Hydrochloride Content15.1%

Spectroscopic Properties

The compound exhibits characteristic spectroscopic profiles that facilitate its identification and purity assessment :

Spectroscopic MethodCharacteristic
UV max [nm]209.0 ± 1.0 (24000 ± 3000, methanol); 249.0 ± 1.0 (13000 ± 1500, methanol)
NMRCorresponds to structure
MSMH⁺ corresponds to expected molecular weight
ParameterRecommendation
Storage Temperature-18°C (for solutions); +4°C (for neat compound)
Shipping ConditionsWith cooling pack at -18°C (for solutions); Room temperature (for neat compound)
Stability ConsiderationsHygroscopic (based on non-deuterated analog properties)

Analytical Applications

Reference Standard Applications

The primary application of 1-(3-Chlorophenyl)piperazine-D8 HCl is as a certified reference material in analytical chemistry. It serves as an internal standard for the quantitation of 1-(3-Chlorophenyl)piperazine levels in biological matrices such as urine and blood .

This compound is particularly valuable in analytical methods employing:

  • Gas Chromatography-Mass Spectrometry (GC/MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

As a stable isotope-labeled analog, it provides critical advantages in quantitative analysis by:

  • Compensating for matrix effects

  • Accounting for variations in extraction efficiency

  • Providing consistent retention times in chromatography

  • Offering distinct mass spectral profiles for accurate identification

Forensic and Toxicological Significance

The reference standard plays a crucial role in forensic toxicology and drug testing protocols. Since the non-deuterated compound (mCPP) is both a designer drug and a metabolite of certain antidepressants, accurate quantification is essential for distinguishing between therapeutic use and substance abuse .

The deuterated standard enables:

  • Reliable detection and quantification of mCPP in complex biological matrices

  • Discrimination between pharmaceutical metabolites and illicit drug use

  • Development of validated testing protocols for clinical and forensic laboratories

  • Quality control and proficiency testing in toxicology laboratories

Pharmacological Context

Relationship to Parent Compound

To fully understand the significance of 1-(3-Chlorophenyl)piperazine-D8 HCl, it's important to consider the pharmacological properties of its non-deuterated analog:

1-(3-Chlorophenyl)piperazine (mCPP) serves two distinct roles:

  • As a designer drug - Used in combination with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) as an alternative to LSD and MDMA .

  • As a metabolite - It is the primary, active metabolite found in urine of patients taking the antidepressants trazodone and nefazodone .

Pharmacological Properties

The non-deuterated compound exhibits significant pharmacological activity that underscores the importance of accurate analytical methods using the deuterated standard:

Receptor InteractionActivity
5-HT₂C/₂BAgonist/partial agonist
5-HT₂ASome activity (antagonist)
5-HT₁Some activity
In vivo effectsSuppresses locomotor activity in rats

These properties make the deuterated standard particularly valuable for pharmacokinetic studies and metabolite profiling in psychiatric research . The metabolite mCPP has been suggested to potentially contribute to the antidepressant efficacy of trazodone through its 5-HT₂C agonistic and 5-HT₂A antagonistic properties .

Synthesis and Production

Quality Control Parameters

Rigorous quality control standards are applied to ensure the reliability of 1-(3-Chlorophenyl)piperazine-D8 HCl as a reference standard:

Quality ParameterSpecification
HPLC Purity> 98.5%
Free Base Content> 81.6%
Water Content< 2.0%
Deuterium Incorporation> 95% (typically assessed by mass spectrometry)
Isotopic PurityVerified through NMR and mass spectral analysis

These stringent quality controls ensure the compound's reliability in analytical applications, particularly when used as an internal standard for quantitative analysis .

FormatDescriptionApplication
Neat CompoundPure crystalline materialPreparation of custom solutions, reference standards
Standard Solution0.1 mg/mL in methanol (as free base)Direct use in analytical methods
Certified Reference Material100 μg/mL (as free base) in methanolCalibration and quality control in regulated environments
AspectDetails
Signal WordWarning
Hazard StatementsH302, H315, H319, H335 (based on non-deuterated analog)
Precautionary StatementsP261, P305+P351+P338 (based on non-deuterated analog)
Storage RequirementsControlled access, appropriate documentation
Transport ClassificationMay be subject to freight restrictions

While these safety parameters are derived from the non-deuterated compound, similar precautions are advisable for the deuterated analog due to their chemical similarity .

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